molecular formula C11H10O5 B1583211 6,7-dimethoxy-4H-isochromene-1,3-dione CAS No. 5653-42-9

6,7-dimethoxy-4H-isochromene-1,3-dione

Cat. No. B1583211
CAS RN: 5653-42-9
M. Wt: 222.19 g/mol
InChI Key: AATKSLBQUSPGJS-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4H-isochromene-1,3-dione is a compound with potential pharmaceutical activity . It is a light yellow crystal or a powdery solid and is widely used in the field of pharmaceutical research . It has biological activities such as antioxidant, anti-tumor, and antibacterial .


Synthesis Analysis

A commonly used preparation method is to synthesize 6,7-dimethoxy-4H-isochromene-1,3-dione through the cyclosynthesis reaction of ketocarboxylic acid . The specific preparation method may vary according to the needs of the research .


Molecular Structure Analysis

The molecular formula of 6,7-dimethoxy-4H-isochromene-1,3-dione is C11H10O5 . Its molecular weight is 222.19 .


Physical And Chemical Properties Analysis

6,7-dimethoxy-4H-isochromene-1,3-dione has a melting point of about 175°C . It has a predicted boiling point of 415.3±45.0°C and a predicted density of 1.320±0.06 g/cm3 . It is soluble in some organic solvents, such as alcohols, ethers, and ketones .

Safety And Hazards

The toxicity and danger of 6,7-dimethoxy-4H-isochromene-1,3-dione have not been fully studied and evaluated . Therefore, care should be taken when using and handling it . Due to the lack of sufficient safety data, it is recommended to operate in a closed environment and be equipped with appropriate personal protective equipment .

properties

IUPAC Name

6,7-dimethoxy-4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-3-6-4-10(12)16-11(13)7(6)5-9(8)15-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATKSLBQUSPGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320095
Record name NSC354971
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-4H-isochromene-1,3-dione

CAS RN

5653-42-9
Record name NSC354971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC354971
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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